N-Dodecylaniline

Catalog No.
S703897
CAS No.
3007-74-7
M.F
C18H31N
M. Wt
261.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dodecylaniline

CAS Number

3007-74-7

Product Name

N-Dodecylaniline

IUPAC Name

N-dodecylaniline

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3

InChI Key

LQKYCMRSWKQVBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCNC1=CC=CC=C1

The exact mass of the compound N-Dodecylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Dodecylaniline (CAS 3007-74-7) is a secondary aromatic amine characterized by an aniline core covalently bonded to a 12-carbon straight aliphatic chain. This structural combination imparts pronounced amphiphilic properties, significantly lowering volatility and water solubility compared to the parent aniline. In industrial and advanced research settings, it is primarily procured as a specialized precursor for synthesizing solution-processable conductive polymers, as a lipophilic ligand for the selective solvent extraction of precious metals, and as a high-efficiency corrosion inhibitor. Its dual functionality—combining the redox-active aromatic ring with a bulky, sterically shielding hydrophobic tail—makes it a critical building block where standard short-chain anilines fail to provide sufficient solubility or phase-separation behavior [1].

Substituting N-dodecylaniline with unsubstituted aniline or short-chain analogs (e.g., N-methylaniline) fundamentally compromises downstream processability and performance. When polymerized, standard aniline yields polyaniline (PANI), a notoriously intractable material that is insoluble in most organic solvents, severely limiting its application in thin-film casting and coating workflows. In contrast, the dodecyl chain acts as a built-in solubilizing group, rendering the resulting poly(N-dodecylaniline) highly soluble in common non-polar solvents. Furthermore, in corrosion inhibition and solvent extraction applications, short-chain anilines lack the necessary hydrophobic bulk to form dense, protective self-assembled monolayers or to effectively partition heavy metal complexes into organic phases, leading to poor selectivity and inadequate barrier formation [1].

Solubility Enhancement in Conductive Polymer Synthesis

The synthesis of substituted polyanilines using N-dodecylaniline yields polymers that overcome the primary manufacturing bottleneck of unmodified polyaniline (PANI): insolubility. While standard PANI remains intractable in most organic solvents, poly(N-dodecylaniline) demonstrates high solubility in solvents such as chloroform, toluene, and tetrahydrofuran. This solubility is driven by the steric bulk and lipophilicity of the 12-carbon alkyl chains, which prevent tight interchain packing and facilitate solvation, enabling direct spin-coating and casting of electroactive thin films without requiring post-polymerization dispersion techniques [1].

Evidence DimensionPolymer solubility in organic solvents
Target Compound DataPoly(N-dodecylaniline) is highly soluble in common organic solvents
Comparator Or BaselineUnmodified Polyaniline (PANI) (insoluble in most organic solvents)
Quantified DifferenceTransition from an intractable solid to a highly solution-processable polymer
ConditionsPolymerization followed by dissolution in standard organic solvents (e.g., toluene, chloroform)

Enables the scalable manufacturing of conductive polymer coatings and sensors via standard liquid-phase deposition techniques.

Selective Extraction of Platinum Group Metals (PGMs)

N-Dodecylaniline functions as a highly selective extractant for platinum group metals, particularly Pt(IV) and Pd(II), from acidic chloride media. In comparative extraction studies, N-dodecylaniline dissolved in toluene quantitatively extracts Pt(IV), Pd(II), and Au(III) from hydrochloric acid solutions while rejecting base metals. The secondary amine nitrogen coordinates with the metal chloride complexes, while the long dodecyl chain ensures rapid and complete phase separation into the organic layer, a performance metric where shorter-chain amines suffer from emulsion formation or poor partitioning coefficients [1].

Evidence DimensionExtraction selectivity for Pt(IV)/Pd(II) over base metals
Target Compound DataQuantitative extraction of Pt(IV) and Pd(II) into the organic phase
Comparator Or BaselineBase metals (e.g., Fe, Cu, Ni) and short-chain amines (poor partitioning)
Quantified DifferenceHigh selectivity factor for PGMs over base metals with rapid phase separation
ConditionsLiquid-liquid extraction from hydrochloric acid medium into toluene

Critical for hydrometallurgical procurement where selective recovery of high-value precious metals from spent catalysts or ores is required.

Hydrophobic Barrier Formation for Acidic Corrosion Inhibition

The length of the alkyl chain in N-alkylanilines directly correlates with their efficacy as corrosion inhibitors on metal surfaces in acidic environments. N-Dodecylaniline provides a significantly denser and more hydrophobic protective barrier than unsubstituted aniline. The 12-carbon tail effectively shields the metal surface from the corrosive aqueous medium by maximizing the surface area coverage per adsorbed molecule. This results in a marked reduction in the corrosion rate of mild steel in acidic solutions compared to baseline aniline, making it a superior choice for formulating protective coatings and pickling bath additives [1].

Evidence DimensionCorrosion inhibition efficiency on mild steel
Target Compound DataHigh inhibition efficiency driven by the C12 hydrophobic chain
Comparator Or BaselineUnsubstituted aniline (lower surface coverage and weaker barrier)
Quantified DifferenceSubstantial reduction in corrosion rate due to enhanced steric shielding
ConditionsMild steel immersed in acidic media (e.g., HCl solutions)

Justifies the higher cost of the dodecyl-substituted derivative by extending the lifespan of industrial metal assets in harsh chemical environments.

Solution-Processable Electroactive Polymers

Procurement of N-dodecylaniline as a monomer for synthesizing poly(N-dodecylaniline), enabling the fabrication of flexible electronics, solvatochromic sensors, and conductive coatings via standard spin-coating or inkjet printing workflows [1].

Hydrometallurgical Recovery of Precious Metals

Utilization as a specialized organic extractant in liquid-liquid extraction processes to selectively recover Pt(IV), Pd(II), and Au(III) from acidic chloride leachates of spent automotive catalysts or electronic waste [2].

Advanced Corrosion Inhibitor Formulations

Incorporation into industrial pickling solutions, metalworking fluids, and protective coatings where its strong adsorption and bulky hydrophobic tail provide superior protection for steel assets against acidic degradation [3].

XLogP3

7.5

UNII

2Z19F16UMD

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

3007-74-7

Wikipedia

N-dodecylaniline

Dates

Last modified: 08-15-2023

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